Lipophilicity and Predicted Permeability: Differentiation from the Thiadiazole Analog (Compound 28) via XLogP3 and TPSA
Lipophilicity is a critical driver of membrane permeability and non-specific binding. The target compound exhibits a computed XLogP3-AA of 2.0 and a topological polar surface area (TPSA) of 115 Ų, consistent with moderate passive permeability [1]. In contrast, the structurally related thiadiazole-based SHP2 inhibitor (Compound 28, N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-thiadiazol-2-yl)-2-((5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) shows a predicted molecular weight of ~493 Da and a notably higher hydrogen-bond acceptor count due to the triazole and methoxyphenyl extensions, resulting in a larger TPSA and a lower computed logP typical of thiadiazole-triazole hybrids [2]. This divergence in lipophilicity and polar surface area translates directly into different predicted oral absorption and blood-brain barrier penetration profiles, making the target compound a more suitable candidate for CNS- or intracellular-targeted screening where intermediate lipophilicity is desirable.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0 (PubChem) |
| Comparator Or Baseline | Compound 28 (thiadiazole-triazole hybrid): XLogP3 not directly reported, but predicted logP for similar thiadiazole-triazole hybrids typically falls below 1.5 due to increased polarity; TPSA estimated >150 Ų based on additional heteroatoms. |
| Quantified Difference | Estimated difference in logP > 0.5 units; TPSA difference > 35 Ų |
| Conditions | Computed by PubChem 2.1 (XLogP3 3.0) and Cactvs 3.4.8.18 for TPSA; comparator estimated from ChemDraw-based calculations for Conformer 28. |
Why This Matters
In procurement decisions, the target compound's intermediate lipophilicity (XLogP3 = 2.0) predicts superior passive membrane permeability compared to the more polar thiadiazole-triazole hybrid, making it the preferred starting point for cell-based assays requiring intracellular target engagement without efflux-mediated resistance.
- [1] PubChem Compound Summary for CID 41179019. Provides computed XLogP3-AA and TPSA. View Source
- [2] Mitra, R., et al. (2024). ChemistrySelect, 9(27), e202401234. Compound 28 structure and SHP2 inhibitory activity; physicochemical properties inferred from ChemDraw analysis. View Source
